Spiro[3.3]heptan-2-amine
Overview
Description
Synthesis Analysis
Substituted spiro[3.3]heptanes are usually synthesized using linear approaches: an addition of ketenes to activated/strained alkenes, alkylation of malonate esters, rearrangements of cyclopropanes, or other methods . The thermal reaction of the N,N-dimethylamide of cyclobutane carboxylic acid with various alkenes in the presence of (CF3SO2)2O/collidine followed by hydrolysis of the intermediate vinamidinium salts efficiently gave spiro[3.3]heptanes .Molecular Structure Analysis
The molecular structure of Spiro[3.3]heptan-2-amine is composed of a seven-membered ring and a three-membered spiro carbon. The IUPAC name is spiro [3.3]hept-2-ylamine hydrochloride .Chemical Reactions Analysis
The synthesis of 6-amino-2-azaspiro [3.3]heptane-6-carboxylic acid and 2-azaspiro [3.3]heptane-6-carboxylic acid was performed. Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1- C - or 1,1- N -bis-nucleophiles .Physical And Chemical Properties Analysis
Spiro[3.3]heptan-2-amine hydrochloride has a molecular weight of 147.65 . It is a solid at room temperature .Scientific Research Applications
Application Summary
Spiro[3.3]heptan-2-amine is a class of organic compounds that possess unique structural features making them highly sought-after targets in drug discovery due to their diverse biological and pharmacological activities . They have been incorporated into the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine .
Methods of Application
The use of microwave irradiation in synthetic chemistry is a promising method for accelerating reaction rates and improving yields . This technique has been used in the synthesis of novel spiro heterocyclic compounds .
Results or Outcomes
The patent-free saturated analogs obtained showed a high potency in the corresponding biological assays . Five of the synthesized spiro pyrrolidine-2,3′-oxindoles showed significant anticancer in vitro activity against the human lung cancer A549 cell line .
2. Bioisosteres in Chemistry
Application Summary
Spiro[3.3]heptan-2-amine has been shown to be a saturated benzene bioisostere . This means it can mimic the benzene ring in drugs, which is a key structural element in chemistry and is found in many biologically active molecules and medicinal compounds .
Methods of Application
The spiro[3.3]heptane core, with the non-coplanar exit vectors, was incorporated into the anticancer drug sonidegib (instead of the meta-benzene), the anticancer drug vorinostat (instead of the phenyl ring), and the anesthetic drug benzocaine (instead of the para-benzene) .
Results or Outcomes
The use of spiro[3.3]heptane as a bioisostere improved the physicochemical properties of the bioactive compounds and retained their bioactivity .
3. Saturated Benzene Bioisostere
Application Summary
Spiro[3.3]heptane, which includes spiro[3.3]heptan-2-amine, has been shown to be a saturated benzene bioisostere . This means it can mimic the benzene ring in drugs, which is a key structural element in chemistry and is found in many biologically active molecules and medicinal compounds .
Methods of Application
During the past decade, researchers actively used the saturated cores with the coplanar exit vectors to mimic the para-substituted benzene ring . In this work, they have shown that spiro[3.3]heptane with the non-coplanar exit vectors can mimic the benzene ring in drugs too .
Results or Outcomes
The use of spiro[3.3]heptane as a bioisostere improved the physicochemical properties of the bioactive compounds and retained their bioactivity .
4. Chemical Synthesis
Application Summary
Spiro[3.3]heptan-2-amine hydrochloride is a chemical compound used in various chemical syntheses .
Methods of Application
The specific methods of application would depend on the particular synthesis being carried out .
Results or Outcomes
The outcomes would also depend on the specific synthesis, but the use of spiro[3.3]heptan-2-amine hydrochloride could potentially improve the efficiency or yield of the synthesis .
5. Mimicry of Benzene Ring
Application Summary
Spiro[3.3]heptane, which includes spiro[3.3]heptan-2-amine, has been shown to be a saturated benzene bioisostere . This means it can mimic the benzene ring in drugs, which is a key structural element in chemistry and is found in many biologically active molecules and medicinal compounds .
Methods of Application
During the past decade, researchers actively used the saturated cores with the coplanar exit vectors to mimic the para-substituted benzene ring . In this work, they have shown that spiro[3.3]heptane with the non-coplanar exit vectors can mimic the benzene ring in drugs too .
Results or Outcomes
The use of spiro[3.3]heptane as a bioisostere improved the physicochemical properties of the bioactive compounds and retained their bioactivity .
6. Chemical Synthesis
Application Summary
Spiro[3.3]heptan-2-amine hydrochloride is a chemical compound used in various chemical syntheses .
Methods of Application
The specific methods of application would depend on the particular synthesis being carried out .
Results or Outcomes
The outcomes would also depend on the specific synthesis, but the use of spiro[3.3]heptan-2-amine hydrochloride could potentially improve the efficiency or yield of the synthesis .
Safety And Hazards
Spiro[3.3]heptan-2-amine hydrochloride may cause respiratory irritation, is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wash all exposed external body areas thoroughly after handling, do not eat, drink or smoke when using this product, and wear protective gloves, protective clothing, eye protection, and face protection .
Future Directions
Spiro[3.3]heptane can mimic the mono-, meta- and para-substituted phenyl rings in drugs . This scaffold was incorporated into the anticancer drugs onidegib (instead of the meta-benzene), the anticancer drug vorinostat (instead of the phenyl ring), and the anesthetic drug benzocaine (instead of the para-benzene). The patent-free saturated analogs obtained showed a high potency in the corresponding biological assays . This indicates that Spiro[3.3]heptan-2-amine has potential for future applications in drug discovery and medicinal chemistry .
properties
IUPAC Name |
spiro[3.3]heptan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-6-4-7(5-6)2-1-3-7/h6H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPCTMRNPRKHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733061 | |
Record name | Spiro[3.3]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[3.3]heptan-2-amine | |
CAS RN |
1255099-41-2 | |
Record name | Spiro[3.3]heptan-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Spiro[3.3]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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